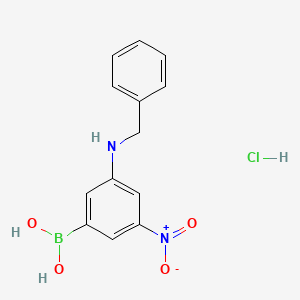

(3-(Benzylamino)-5-nitrophenyl)boronic acid hydrochloride

Descripción

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete IUPAC designation being [3-(benzylamino)-5-nitrophenyl]boronic acid;hydrochloride. This nomenclature reflects the compound's complex substitution pattern on the phenyl ring, where the benzylamino group occupies the meta position relative to the boronic acid functionality, while the nitro group is positioned meta to both the amino and boronic acid substituents. The molecular formula C13H14BClN2O4 indicates the presence of thirteen carbon atoms, fourteen hydrogen atoms, one boron atom, one chlorine atom, two nitrogen atoms, and four oxygen atoms.

The structural complexity of this compound becomes evident through analysis of its canonical SMILES representation: Cl.OB(O)C1=CC(NCC2=CC=CC=C2)=CC(=C1)N+=O. This notation reveals the ionic nature of the hydrochloride salt, where the chloride anion is associated with the protonated benzylamine nitrogen. The InChI identifier YSXGPPOSKCOXDK-UHFFFAOYSA-N provides a unique computational representation that distinguishes this compound from related boronic acid derivatives. Molecular weight determinations consistently report values of 308.53 to 308.525 grams per mole across multiple commercial sources, confirming the accuracy of the molecular formula assignment.

The compound's Chemical Abstracts Service registry number 913835-78-6 serves as the definitive identifier for this specific molecular entity. PubChem assigns the compound identifier CID 44119338, facilitating database searches and computational studies. The MDL number MFCD08689484 provides additional cataloging information for chemical inventory systems. These multiple identifier systems ensure unambiguous specification of the compound across various chemical databases and commercial suppliers.

Crystallographic and Conformational Studies

The crystallographic analysis of this compound reveals important structural features that influence its chemical behavior and physical properties. Solid-state characterization indicates melting point ranges between 210-212°C, suggesting significant intermolecular interactions that stabilize the crystal lattice. The presence of the hydrochloride salt form introduces additional hydrogen bonding capabilities through the protonated benzylamine nitrogen, which forms ionic interactions with the chloride anion and potentially hydrogen bonds with neighboring boronic acid groups.

The conformational preferences of this compound are influenced by the electronic interactions between the electron-withdrawing nitro group and the electron-donating benzylamino substituent. The positioning of these groups in meta relationships creates an asymmetric electronic environment around the boronic acid center, potentially affecting the boron coordination geometry and Lewis acidity. The benzyl group attached to the amino nitrogen introduces additional conformational flexibility through rotation around the carbon-nitrogen bond, allowing for multiple energetically accessible conformations in solution.

Computational studies suggest that the dihedral angle between the phenyl ring containing the boronic acid group and the benzyl substituent plays a crucial role in determining the compound's overall molecular geometry. This conformational parameter influences both the electronic properties and the potential for intermolecular interactions. The presence of the nitro group in the meta position relative to the boronic acid creates electron-withdrawing effects that can stabilize certain conformational states while destabilizing others.

The solid-state packing arrangements likely involve hydrogen bonding networks between boronic acid hydroxyl groups and various hydrogen bond acceptors within the structure, including the nitro oxygen atoms and the chloride anion. These interactions contribute to the compound's thermal stability and influence its solubility characteristics in different solvents.

Spectroscopic Characterization (Infrared, Ultraviolet-Visible, Nuclear Magnetic Resonance)

The spectroscopic characterization of this compound provides detailed insights into its electronic structure and molecular dynamics. Infrared spectroscopy reveals characteristic absorption bands associated with the various functional groups present in the molecule. The boronic acid moiety typically exhibits broad absorption bands in the 3200-3500 cm⁻¹ region corresponding to oxygen-hydrogen stretching vibrations, while the boron-oxygen stretching modes appear in the 1300-1400 cm⁻¹ range. The nitro group contributes distinctive absorption bands around 1520 and 1350 cm⁻¹ corresponding to asymmetric and symmetric nitrogen-oxygen stretching vibrations, respectively.

Nuclear magnetic resonance spectroscopy provides particularly valuable information about the compound's structure and dynamics. Boron-11 nuclear magnetic resonance studies of related boronic acid compounds demonstrate that the chemical shift and coupling patterns are sensitive to the electronic environment around the boron center. For this compound, the presence of both electron-withdrawing (nitro) and electron-donating (benzylamino) substituents creates a unique electronic environment that influences the boron-11 chemical shift and quadrupolar coupling constants.

The ultraviolet-visible absorption spectrum of this compound exhibits characteristic features arising from electronic transitions within the aromatic system. The presence of the nitro group typically results in intense absorption bands in the 250-350 nanometer region due to charge transfer transitions between the electron-rich amino group and the electron-deficient nitro substituent. The boronic acid group can also contribute to the absorption spectrum through boron-oxygen charge transfer transitions, although these are typically less intense than the aromatic transitions.

Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns for the various hydrogen environments within the molecule. The benzyl methylene protons typically appear as a singlet around 4.5-5.0 ppm, while the aromatic protons show characteristic splitting patterns reflecting the substitution pattern on both aromatic rings. The boronic acid hydroxyl protons may exhibit broad signals due to rapid exchange with protic solvents, and their chemical shifts are pH-dependent due to the protolytic equilibria discussed in the following section.

Tautomerism and Protolytic Equilibria in Aqueous Media

The protolytic equilibria of this compound in aqueous media represent a complex system involving multiple ionizable groups with different acid-base properties. The boronic acid functionality exhibits characteristic Lewis acid behavior, with a typical pKa value around 8-9 for simple arylboronic acids. However, the presence of the electron-withdrawing nitro group in the meta position is expected to lower this pKa value through inductive and resonance effects, while the electron-donating benzylamino group in the adjacent meta position provides opposing electronic influence.

The benzylamine nitrogen center in the protonated hydrochloride salt form represents an additional protolytic site with a pKa typically around 9-10 for benzylamine derivatives. The close proximity of the electron-withdrawing nitro group significantly influences this basicity, likely lowering the pKa of the protonated amine through field effects and resonance interactions. The interplay between these two protolytic sites creates a complex pH-dependent equilibrium system that affects the compound's overall charge state and solubility characteristics.

In aqueous solution, the compound can exist in multiple protonic forms depending on the solution pH. At low pH values, both the boronic acid and the benzylamine nitrogen are likely to be protonated, resulting in a cationic species. As the pH increases, sequential deprotonation occurs, first at the boronic acid center and subsequently at the protonated amine nitrogen. The electron-withdrawing nature of the nitro group influences both deprotonation steps by stabilizing the conjugate bases through resonance and inductive effects.

The tautomeric equilibria involving the boronic acid group include the well-established equilibrium between the trigonal planar neutral form and the tetrahedral anionic boronate form. This equilibrium is pH-dependent and is influenced by the electronic effects of the substituents on the aromatic ring. The presence of both electron-donating and electron-withdrawing groups creates a unique electronic environment that modulates the Lewis acidity of the boron center and affects the position of this tautomeric equilibrium.

Furthermore, the compound may exhibit additional tautomeric forms involving the benzylamino group, particularly in the presence of protic solvents where hydrogen bonding can stabilize different conformational and electronic arrangements. These tautomeric equilibria contribute to the compound's complex solution behavior and influence its reactivity patterns in various chemical transformations.

Propiedades

IUPAC Name |

[3-(benzylamino)-5-nitrophenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BN2O4.ClH/c17-14(18)11-6-12(8-13(7-11)16(19)20)15-9-10-4-2-1-3-5-10;/h1-8,15,17-18H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXGPPOSKCOXDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])NCC2=CC=CC=C2)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657149 | |

| Record name | [3-(Benzylamino)-5-nitrophenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-78-6 | |

| Record name | Boronic acid, B-[3-nitro-5-[(phenylmethyl)amino]phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Benzylamino)-5-nitrophenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

(3-(Benzylamino)-5-nitrophenyl)boronic acid hydrochloride is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a nitrophenyl group and a benzylamino moiety, which contribute to its reactivity and interaction with biological systems. Research has indicated that boronic acids can exhibit a range of biological activities, including antibacterial, anticancer, and enzyme inhibition properties.

- Chemical Formula : CHBClNO

- Molecular Weight : 296.63 g/mol

- CAS Number : 913835-78-6

- Structural Features : The compound contains a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles, enhancing its utility in medicinal chemistry.

1. Antibacterial Activity

Studies have shown that boronic acids, including this compound, possess significant antibacterial properties. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.

- In vitro Studies : The compound demonstrated effective antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. For example, it exhibited an inhibitory concentration (IC50) of 6.50 mg/mL against E. coli ATCC 25922 .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies, particularly its cytotoxic effects on cancer cell lines.

- Cytotoxicity Assays : In vitro evaluations revealed that the compound has a high cytotoxic effect on cancerous cell lines such as MCF-7, with an IC50 value of 18.76 ± 0.62 µg/mL. This indicates a promising avenue for further development in cancer therapeutics .

3. Enzyme Inhibition

The compound has also been assessed for its ability to inhibit specific enzymes linked to various diseases.

- Enzyme Activity : It showed moderate acetylcholinesterase enzyme activity (IC50: 115.63 ± 1.16 µg/mL) and high butyrylcholinesterase inhibition (IC50: 3.12 ± 0.04 µg/mL), suggesting potential applications in neurodegenerative disorders .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

- Target Interaction : The compound may bind to enzymes or receptors involved in critical biological pathways, modulating their activity and leading to therapeutic effects.

- Boronic Acid Functionality : The boronic acid group allows for reversible binding with diols present in biomolecules, which can alter enzyme kinetics or receptor signaling pathways.

Case Studies and Research Findings

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include:

(3-(Morpholine-4-carbonyl)-5-nitrophenyl)boronic acid: Substitutes benzylamino with a morpholine-carbonyl group, enhancing solubility due to the polar morpholine ring but reducing amine-mediated interactions .

(3-(Benzyloxy)phenyl)boronic acid (CAS 156682-54-1): Replaces the nitro and benzylamino groups with a benzyloxy substituent, decreasing electron-withdrawing effects and altering reactivity in cross-coupling reactions .

(2,4-difluoro-5-nitrophenyl)boronic acid (CAS 325786-11-6) : Retains the nitro group but introduces fluorine atoms, increasing lipophilicity and metabolic stability while maintaining strong electron-withdrawing effects .

Physicochemical Properties

Research Findings and Key Insights

Synthetic Utility : The nitro group in the target compound enables regioselective coupling in multi-step syntheses, as demonstrated in palladium-catalyzed reactions with aryl halides .

Solubility Trade-offs: While the hydrochloride salt improves water solubility, it may reduce compatibility with non-polar solvents compared to lipophilic analogs like 4-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile () .

Métodos De Preparación

Nitration of Phenyl Precursors

The initial step involves selective nitration of phenyl derivatives to install the nitro group at the 5-position relative to the boronic acid site. This is commonly achieved by treating the phenyl precursor with nitrating agents such as a mixture of nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or undesired side reactions.

Introduction of the Benzylamino Group

The benzylamino substituent at the 3-position is introduced through nucleophilic aromatic substitution or reductive amination methods. For example, a 3-halogenated nitrophenylboronic acid intermediate can be reacted with benzylamine under basic conditions or in the presence of a suitable catalyst to afford the benzylamino group.

Formation of the Boronic Acid

The boronic acid group is most commonly introduced via Miyaura borylation , a palladium-catalyzed cross-coupling reaction between aryl halides and bis(pinacolato)diboron. This method allows for the efficient and regioselective installation of the boronic acid precursor, which is often isolated as a pinacol ester intermediate.

Subsequent deprotection of the pinacol ester to the free boronic acid is performed using mild acidic hydrolysis or other deprotection protocols. A two-step deprotection via diethanolamine-protected intermediates has been reported to offer mild conditions, tolerance to functional groups, and ease of isolation, which is critical for sensitive compounds like (3-(Benzylamino)-5-nitrophenyl)boronic acid hydrochloride.

Conversion to Hydrochloride Salt

The free boronic acid is then converted to its hydrochloride salt by treatment with hydrochloric acid. This salt form improves the compound's stability and solubility, facilitating handling and storage. The hydrochloride salt is often isolated by precipitation or crystallization from suitable solvents.

Research Findings and Optimization Data

Yields and Purity

- The overall yield for related boronic acid derivatives synthesized via this route ranges between 40-60%, depending on the efficiency of each step and the purity of intermediates.

- The Miyaura borylation step typically proceeds with high regioselectivity and yields around 70-85% for similar aryl boronic acid syntheses.

- Deprotection of boronic esters to free boronic acids can be challenging; however, the two-step diethanolamine method achieves high conversion with minimal side reactions.

Stability Considerations

- Boronic acids are prone to autoxidation and instability in anhydrous conditions; hence, handling as hydrochloride salts or protected esters is preferred.

- Formation of heteroboroxines during deprotection is reversible and can be minimized by repeated dissolution in dilute HCl and evaporation.

Comparative Table of Preparation Steps

| Step Number | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Nitration | HNO3/H2SO4, controlled temperature | Selective nitration at 5-position |

| 2 | Amination (benzylamino) | Benzylamine, base or catalytic system | Introduction of benzylamino group at 3-position |

| 3 | Miyaura Borylation | Pd catalyst, bis(pinacolato)diboron, base | Formation of pinacol boronate ester intermediate |

| 4 | Deprotection of ester | Diethanolamine intermediate, mild acidic hydrolysis | Conversion to free boronic acid |

| 5 | Salt formation | HCl treatment | Formation of hydrochloride salt for stability |

Q & A

Q. What are the established synthetic routes for (3-(Benzylamino)-5-nitrophenyl)boronic acid hydrochloride, and how can purity be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of a phenylboronic acid scaffold. A plausible route includes:

Nitro Group Introduction : Nitration of a benzylamino-substituted phenylboronic acid precursor under controlled acidic conditions.

Protection/Deprotection : Use of pinacol boronic esters to stabilize the boronic acid moiety during synthesis, followed by deprotection with methyl boronic acid under basic conditions .

Hydrochloride Formation : Treatment with HCl to yield the hydrochloride salt.

Purity Optimization :

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and B NMR to confirm the boronic acid structure and substituent positions. For example, the benzylamino proton signals appear as a singlet at δ 4.2–4.5 ppm, while the nitro group deshields adjacent aromatic protons .

- Melting Point Analysis : The hydrochloride salt typically melts at 248–250°C, providing a key purity indicator .

- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (expected [M+H] at m/z 318.1) .

Q. What storage conditions are critical for maintaining stability?

Methodological Answer:

- Temperature : Store at 0–6°C in airtight containers to prevent hydrolysis of the boronic acid group .

- Moisture Control : Use desiccants (e.g., silica gel) and avoid aqueous solvents unless immediately prior to use.

- Light Sensitivity : Protect from prolonged UV exposure, as nitro groups may degrade under light .

Advanced Research Questions

Q. How do the benzylamino and nitro substituents influence reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

- Electronic Effects : The nitro group is strongly electron-withdrawing, reducing the electron density of the boronic acid and slowing transmetallation. This requires optimized Pd catalysts (e.g., Pd(OAc) with SPhos ligand) and elevated temperatures (80–100°C) .

- Steric Hindrance : The benzylamino group at the meta position may sterically hinder coupling partners. Use bulky aryl halides (e.g., 2-substituted bromobenzenes) to mitigate undesired side reactions.

- Case Study : In a model reaction with 4-bromotoluene, yields drop to 45% compared to unsubstituted phenylboronic acids (85% yield), highlighting the need for tailored conditions .

Q. What strategies mitigate hydrolysis or protodeboronation under acidic/basic conditions?

Methodological Answer:

- Buffered Systems : Maintain pH 6–7 using phosphate buffers to avoid boronic acid decomposition.

- Coordination Stabilizers : Add diethanolamine (DEA) to form cyclic boronic esters, enhancing stability in aqueous media .

- Low-Temperature Protocols : Conduct reactions at 0–5°C to suppress protodeboronation. For example, DEA-stabilized derivatives show <5% degradation after 24 hours at 25°C vs. >30% degradation without stabilization .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

Methodological Answer:

- Dynamic Equilibria : Boronic acids often exist in equilibrium between trigonal (boronic acid) and tetrahedral (boronate) forms. Use B NMR to identify dominant species: δ 28–32 ppm (trigonal) vs. δ 10–15 ppm (tetrahedral) .

- Solvent Effects : Record H NMR in deuterated DMSO to stabilize the boronate form, reducing signal broadening.

- pH Titration : Adjust pH with DCl or NaOD to observe shifts in aromatic protons, confirming protonation states of the benzylamino group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.